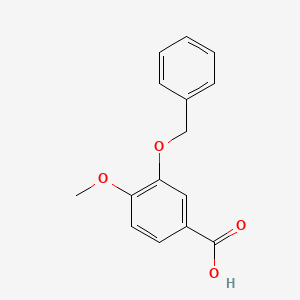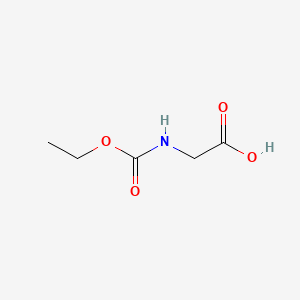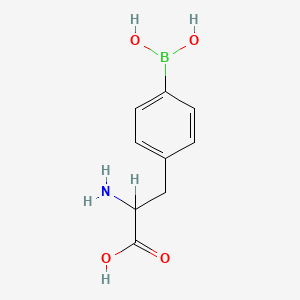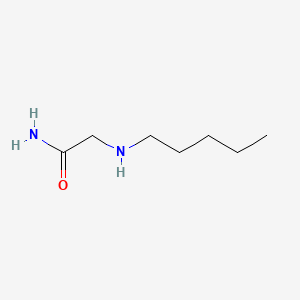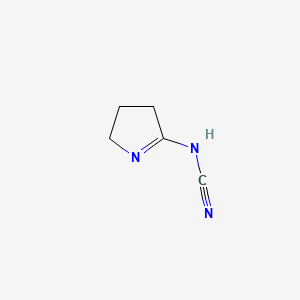
4-Methylsulfonylbenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methylsulfonylbenzenesulfonamide derivatives employs methodologies that enable the production of a variety of sulfonamides. Stenfors and Ngassa (2021) describe a facile methodology for synthesizing 4-methylbenzenesulfonamides, highlighting a semi-miscible biphasic solvent system to achieve higher yields and simplified workup over preliminary methods (Stenfors & Ngassa, 2021).
Molecular Structure Analysis
The structural characterization of sulfonamide derivatives, including 4-methylsulfonylbenzenesulfonamides, involves spectroscopic and quantum chemical methods. Eren et al. (2018) utilized FT-IR, 1H 13C NMR, and UV-Vis spectroscopies, along with density functional method (DFT) calculations, to characterize the molecular geometry and vibrational wavenumbers of these compounds, finding satisfactory consistency between experimental and theoretical findings (Eren et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 4-methylsulfonylbenzenesulfonamide derivatives demonstrate the compound's reactivity and versatility. Dohmori (1964) explored the rearrangement reactions of N-substituted benzenesulfonamide derivatives, including N-acetoacetyl-p-methylsulfonylbenzenesulfonamide, highlighting the compound's ability to undergo specific transformations under the influence of alkali (Dohmori, 1964).
Physical Properties Analysis
The physical properties of 4-methylsulfonylbenzenesulfonamide, such as crystal structure and polymorphism, are crucial for understanding its behavior in various conditions. The study by Bar and Bernstein (1985) on conformational polymorphism provides insights into the crystal structures of different forms of sulfapyridine, a related compound, which could offer parallels in understanding the physical behavior of 4-methylsulfonylbenzenesulfonamide derivatives (Bar & Bernstein, 1985).
Chemical Properties Analysis
Investigations into the chemical properties of 4-methylsulfonylbenzenesulfonamide focus on its reactivity and interaction with various chemical agents. The study by Schmidt et al. (2017) on 4-cyanobenzenesulfonamides provides a comparative perspective on the sulfonamide group's potential reactivity and its applications in synthesizing and protecting amines, suggesting similar potential for 4-methylsulfonylbenzenesulfonamide (Schmidt et al., 2017).
Aplicaciones Científicas De Investigación
Spectroscopic and Antimicrobial Applications
4-Methylsulfonylbenzenesulfonamide and its derivatives have been studied for their structural properties and potential antimicrobial activities. Eren et al. (2018) conducted structural characterization using spectroscopic and quantum chemical methods. They found that the molecule exhibits significant antibacterial and antifungal activities, highlighting its potential in antimicrobial applications (Eren, Özdemir. Koçak, & Özdemir, 2018).
Soil Transport Characteristics
The transport characteristics of related compounds, like Chlorsulfuron, have been studied in agricultural soils. Veeh et al. (1994) explored how these compounds move through soil columns, which is crucial for understanding environmental impacts and agricultural applications (Veeh, Inskeep, Roe, & Ferguson, 1994).
Anticancer Applications
Compounds structurally related to 4-Methylsulfonylbenzenesulfonamide have been evaluated for their potential anticancer effects. Gul et al. (2018) synthesized new dibenzensulfonamides and found they induced apoptosis and autophagy in cancer cells. Additionally, they effectively inhibited tumor-associated enzymes, suggesting a role in developing new anticancer drugs (Gul et al., 2018).
Alzheimer’s Disease Research
Derivatives of 4-Methylsulfonylbenzenesulfonamide have been synthesized for potential therapeutic applications in Alzheimer’s disease. Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, showing promising results for Alzheimer's treatment (Abbasi et al., 2018).
Synthesis and Characterization
Various methods have been developed for the synthesis and characterization of sulfonamide derivatives, including those related to 4-Methylsulfonylbenzenesulfonamide. Mahmood et al. (2016) conducted a combined experimental and quantum chemical approach, emphasizing the importance of these methods in understanding the properties of these compounds (Mahmood, Akram, & Lima, 2016).
Electrospray/Mass Detector Analysis
The compound has also been a subject of study in trace analysis of herbicides in water. Corcia et al. (1997) utilized liquid chromatography with UV detection and an electrospray/mass detector for this purpose (Corcia, Crescenzi, Samperi, & Scappaticcio, 1997).
Antibacterial and Anti-inflammatory Studies
Sulfonamide derivatives, including 4-Methylsulfonylbenzenesulfonamide, have been synthesized and tested for antibacterial and anti-inflammatory properties. Abbasi et al. (2017) found that some of these derivatives showed good inhibitory activity against bacterial strains and lipoxygenase enzyme, suggesting potential therapeutic applications (Abbasi et al., 2017).
Propiedades
IUPAC Name |
4-methylsulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLLOGLZHQOVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00985267 | |
| Record name | 4-(Methanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonylbenzenesulfonamide | |
CAS RN |
667-24-3 | |
| Record name | Benzenesulfonamide, p-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methanesulfonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00985267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



